N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-triethoxybenzamide is a complex organic compound that exhibits potential biological activity. The compound features a unique combination of functional groups, including an isothiazolidine moiety and a triethoxybenzamide structure, which may contribute to its pharmacological properties. Understanding the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications of this compound is essential for its development in medicinal chemistry.
This compound can be classified under the category of benzamides due to the presence of the benzamide functional group. It is also related to isothiazolidines, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The synthesis and characterization of similar compounds have been documented in various scientific literature, highlighting their potential therapeutic applications .
The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-triethoxybenzamide typically involves several steps:
The molecular structure of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-triethoxybenzamide can be represented as follows:
This structure includes:
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure. For instance:
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-triethoxybenzamide may undergo various chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry.
The mechanism of action for N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-triethoxybenzamide may involve interaction with specific biological targets such as enzymes or receptors:
Research into similar compounds has shown that modifications in structure can significantly affect biological activity .
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-triethoxybenzamide exhibits several notable physical and chemical properties:
Characterization through techniques like Differential Scanning Calorimetry (DSC) can provide insights into thermal stability .
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-triethoxybenzamide has potential applications in various fields:
The compound N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-triethoxybenzamide belongs to a class of hybrid molecules integrating isothiazolidinone dioxide and multi-substituted benzamide pharmacophores. Its systematic IUPAC name reflects three key components:
Structurally, the isothiazolidine ring exists in a non-aromatic, puckered conformation with the S=O groups adopting a tetrahedral geometry. This imparts high polarity and hydrogen-bonding capacity. The 1,1-dioxide modification enhances electron-withdrawing properties, influencing the amide bond's resonance and the entire molecule's dipole moment. The triethoxybenzamide segment contributes planar aromaticity and lipophilicity, creating a balanced amphiphilic profile [4].
Table 1: Core Heterocyclic Systems in the Compound
Component | Chemical Class | Key Features |
---|---|---|
Isothiazolidin-2-yl-1,1-dioxide | Saturated 5-membered heterocycle | Two electronegative oxygen atoms; ring puckering; chiral centers possible |
3,4,5-Triethoxybenzamide | Trisubstituted benzene derivative | Ethoxy groups enhance lipid solubility; steric bulk modulates target binding |
N-Phenyl bridge | Aromatic linker | Conjugation potential; rotational restriction at C–N bond |
This architecture classifies it as a benzamide-isothiazolidinone hybrid within broader heterocyclic categories like sulfonamides (due to S=O groups) and tertiary amides. Its molecular formula is C₂₅H₃₂N₂O₆S, with a calculated mass of 488.60 g/mol, aligning with drug-like properties per Lipinski's rule [7].
The fusion of benzamides with saturated nitrogen-sulfur heterocycles originated from efforts to enhance metabolic stability and target selectivity. Key milestones include:
Table 2: Evolution of Key Benzamide-Isothiazolidinone Hybrids
Year | Prototype Compound | Therapeutic Target | Advancement |
---|---|---|---|
2002 | 1,1-Dioxoisothiazolidin-3-yl acetic acid | GABA receptors | Proof of concept for CNS activity |
2010 | N-{3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)phenyl]benzamide | Kv1.3 potassium channels | Introduced aryl spacer for potency boost |
2016 | N-[4-(Benzothiazol-2-yl)phenyl]-3,4-diethoxybenzamide | Monoacylglycerol lipase (MAGL) | Demonstrated anticancer activity via lipid metabolism |
2020s | N-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3,4,5-triethoxybenzamide | Undisclosed (under study) | Optimized solubility/potency via triethoxy group |
The current compound represents a strategic refinement: the triethoxy group augments steric complementarity with deep hydrophobic enzyme pockets, while the isothiazolidinone dioxide maintains hydrogen-bonding networks critical for affinity [4] .
Multi-substituted benzamides serve as privileged scaffolds in medicinal chemistry due to their synthetic versatility and capacity for polypharmacology. The 3,4,5-triethoxy configuration specifically addresses three design challenges:
Steric and Electronic Optimization
Target Selectivity
Benzamide derivatives exploit conserved catalytic residues in enzymes:
Synthetic Feasibility and ADME Profiling
Rational drug design principles underscore this compound’s development: computational docking predicts the triethoxybenzamide occupies hydrophobic subpockets in cancer-related targets (e.g., MAGL), while the isothiazolidinone dioxide anchors polar interactions via its sulfone groups. This bifunctionality aligns with contemporary strategies in de novo ligand design, where fragment linking optimizes binding entropy [6] .
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8